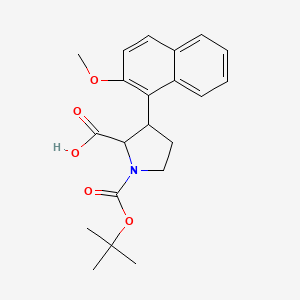
1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid
描述
1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid, also known as BOC-NAP-PYR, is an organic compound that is commonly used as a synthetic intermediate in the synthesis of pharmaceuticals and other organic compounds. It is a versatile and useful chemical that is used in a variety of applications in the laboratory, including as a protecting group for organic syntheses, as a reagent for the formation of carbon-carbon bonds, and as a catalyst for organic transformations.
作用机制
1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid acts as a protecting group by forming a stable, covalent bond with the functional group to be protected. The bond is formed through a nucleophilic substitution reaction, in which the nucleophile (the this compound) attacks the electrophilic center of the functional group to be protected. This forms a covalent bond between the two molecules, which prevents further reaction of the functional group.
Biochemical and Physiological Effects
This compound is a non-toxic and non-volatile compound that is not known to have any adverse biochemical or physiological effects. It is considered to be a safe and effective reagent for use in the laboratory.
实验室实验的优点和局限性
The main advantage of 1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid is its versatility. It can be used in a variety of applications in the laboratory, including as a protecting group for organic syntheses, as a reagent for the formation of carbon-carbon bonds, and as a catalyst for organic transformations. It is also relatively easy to use and can be stored for long periods of time without degradation. However, it is important to note that this compound is not compatible with all functional groups, and care should be taken when using it in the laboratory.
未来方向
The use of 1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid in the laboratory is likely to continue to expand in the future as researchers develop new methods for its use. Possible future directions include the use of this compound as a protecting group for more complex functional groups, such as silyl ethers and nitriles, as well as its use in the synthesis of more complex organic molecules. In addition, this compound may be used as a catalyst in the synthesis of peptides and other peptidomimetics, as well as in the synthesis of complex organic molecules. Finally, this compound may be used in the development of new methods for the formation of carbon-carbon bonds and for the synthesis of new organic compounds.
科学研究应用
1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid is widely used in scientific research as a protecting group for organic syntheses. It can be used to protect sensitive functional groups, such as amines, alcohols, and thiols, from unwanted reactions. It can also be used as a reagent for the formation of carbon-carbon bonds, as well as a catalyst for organic transformations. In addition, this compound can be used in the synthesis of peptides and other peptidomimetics.
属性
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-12-11-15(18(22)19(23)24)17-14-8-6-5-7-13(14)9-10-16(17)26-4/h5-10,15,18H,11-12H2,1-4H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLBYJOSQVJXDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=C(C=CC3=CC=CC=C32)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



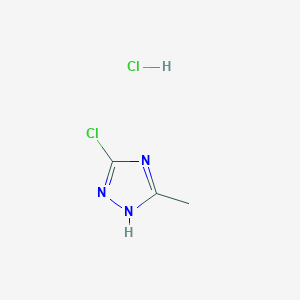

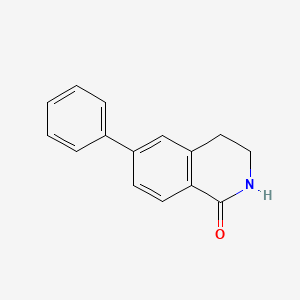
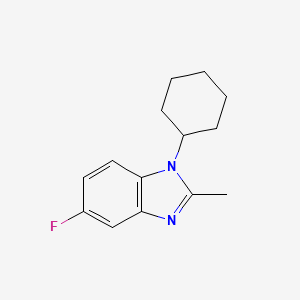
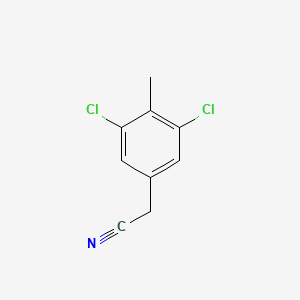
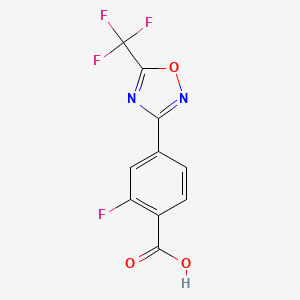

![4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline](/img/structure/B1473770.png)
![methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate](/img/structure/B1473771.png)
![3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1473772.png)
![2-Methylsulfanyl-5,6,7,9-Tetrahydro-Pyrimido[5,4-E][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1473773.png)
![3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester](/img/structure/B1473774.png)
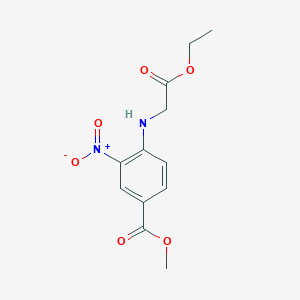
![1-Azaspiro[3.3]heptane oxalate](/img/structure/B1473777.png)